molecular formula C7H15NO4 B062527 methyl N-(3,3-dimethoxypropyl)carbamate CAS No. 180387-17-1

methyl N-(3,3-dimethoxypropyl)carbamate

Cat. No. B062527
M. Wt: 177.2 g/mol
InChI Key: VLLRQROLOSTMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(3,3-dimethoxypropyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as metolcarb and is widely used as an insecticide in agriculture. However, in

Mechanism Of Action

The mechanism of action of methyl N-(3,3-dimethoxypropyl)carbamate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, methyl N-(3,3-dimethoxypropyl)carbamate increases the levels of acetylcholine in the brain, leading to improved cognitive function and memory.

Biochemical And Physiological Effects

Methyl N-(3,3-dimethoxypropyl)carbamate has been shown to have several biochemical and physiological effects in scientific research. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Methyl N-(3,3-dimethoxypropyl)carbamate has several advantages for use in lab experiments. It is a relatively inexpensive compound, and its synthesis is straightforward. It has also been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using this compound in lab experiments is its toxicity. It is a potent inhibitor of acetylcholinesterase and can be toxic in high doses.

Future Directions

There are several future directions for research on methyl N-(3,3-dimethoxypropyl)carbamate. One of the most promising areas of research is in the development of new treatments for neurodegenerative diseases such as Alzheimer's disease. Methyl N-(3,3-dimethoxypropyl)carbamate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research could lead to the development of new treatments for this devastating disease. Additionally, research could be conducted on the potential use of methyl N-(3,3-dimethoxypropyl)carbamate in the treatment of other neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
Conclusion:
In conclusion, methyl N-(3,3-dimethoxypropyl)carbamate is a chemical compound that has significant potential for use in scientific research. Its mechanism of action as an acetylcholinesterase inhibitor has been extensively studied, and it has been shown to have several potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound and to develop new treatments for these devastating diseases.

Synthesis Methods

Methyl N-(3,3-dimethoxypropyl)carbamate can be synthesized by reacting N,N-dimethylcarbamoyl chloride with 3,3-dimethoxypropan-1-ol in the presence of a base such as sodium hydroxide. The reaction yields methyl N-(3,3-dimethoxypropyl)carbamate as a white crystalline solid.

Scientific Research Applications

Methyl N-(3,3-dimethoxypropyl)carbamate has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.

properties

CAS RN

180387-17-1

Product Name

methyl N-(3,3-dimethoxypropyl)carbamate

Molecular Formula

C7H15NO4

Molecular Weight

177.2 g/mol

IUPAC Name

methyl N-(3,3-dimethoxypropyl)carbamate

InChI

InChI=1S/C7H15NO4/c1-10-6(11-2)4-5-8-7(9)12-3/h6H,4-5H2,1-3H3,(H,8,9)

InChI Key

VLLRQROLOSTMBL-UHFFFAOYSA-N

SMILES

COC(CCNC(=O)OC)OC

Canonical SMILES

COC(CCNC(=O)OC)OC

synonyms

Carbamic acid, (3,3-dimethoxypropyl)-, methyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.